[3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone
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Overview
Description
3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a molecular formula of C17H15ClN2O2S It is characterized by its unique structure, which includes a thienopyridine core substituted with amino, methoxymethyl, and methyl groups, along with a dichlorophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the thienopyridine core, which is then functionalized through a series of reactions including nitration, reduction, and substitution to introduce the amino, methoxymethyl, and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group results in nitro derivatives, while substitution reactions can yield a variety of functionalized thienopyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could have implications for drug development .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions .
Mechanism of Action
The mechanism of action of 3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone : Similar structure but with a different substituent on the phenyl ring .
- (3-Amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)-(4-methoxy-phenyl)-methanone : Contains a methoxy group on the phenyl ring instead of dichloro .
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone : Similar core structure with different substituents .
Uniqueness
The uniqueness of 3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H14Cl2N2O2S |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
[3-amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-8-5-10(7-23-2)21-17-13(8)14(20)16(24-17)15(22)11-4-3-9(18)6-12(11)19/h3-6H,7,20H2,1-2H3 |
InChI Key |
BZVFVXRYRYQKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)COC |
Origin of Product |
United States |
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